molecular formula C16H21N3O5 B5612939 methyl {2-[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}carbamate

methyl {2-[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}carbamate

Cat. No.: B5612939
M. Wt: 335.35 g/mol
InChI Key: LRILFSRVUDNYCG-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important roles in various fields such as medicine, chemistry, and materials science . They can be part of larger molecules or serve as intermediates in chemical reactions .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. Various factors such as the presence of functional groups, steric hindrance, and electronic effects can affect how a compound participates in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and involves interactions with various biomolecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The study of complex organic compounds is a dynamic field with many potential future directions. These could include the development of new synthetic methods, the design of compounds with specific properties, or the exploration of novel applications .

Properties

IUPAC Name

methyl N-[2-[4-(4-methoxyphenyl)-2-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-11-9-19(12-4-6-13(23-2)7-5-12)15(21)10-18(11)14(20)8-17-16(22)24-3/h4-7,11H,8-10H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILFSRVUDNYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CNC(=O)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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